CAS number and physicochemical properties of 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
CAS number and physicochemical properties of 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
Executive Summary
In the landscape of modern peptidomimetic engineering, the strategic incorporation of non-canonical amino acids is paramount for overcoming the pharmacokinetic limitations of natural peptides. As a Senior Application Scientist, I frequently leverage 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid —commonly referred to as Boc-Phe(4-Me)-OH or Boc-4-methylphenylalanine—to modulate the hydrophobic moment and steric constraints of therapeutic candidates. This whitepaper provides an in-depth analysis of its physicochemical properties, stereochemical variants, and a self-validating protocol for its integration into Solid-Phase Peptide Synthesis (SPPS).
Chemical Identity & Stereochemical Control
Precise stereochemical control is the foundation of rational drug design. The spatial orientation of the para-methylphenyl side chain directly dictates receptor interaction geometries. Depending on the target architecture, researchers must select the correct stereoisomer, each designated by a unique Chemical Abstracts Service (CAS) Registry Number:
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L-Enantiomer (Boc-4-methyl-L-phenylalanine): CAS 80102-26-7[][2]. The most frequently utilized isomer for mimicking natural biological conformations [].
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D-Enantiomer (Boc-4-methyl-D-phenylalanine): CAS 80102-27-8[3][4]. Utilized to induce enzymatic resistance against endogenous proteases, extending the peptide's half-life.
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Racemic Mixture (Boc-DL-4-methylphenylalanine): CAS 110762-12-4[5]. Typically employed in early-stage high-throughput screening where stereospecificity is not yet established.
Physicochemical Profiling & Mechanistic Causality
Understanding the physical properties of Boc-Phe(4-Me)-OH is critical for optimizing both the synthetic workflow and the final therapeutic profile. The data below is synthesized from authoritative databases including [2] and[6].
| Property | Value | Mechanistic Causality in Synthesis & Drug Design |
| Molecular Weight | 279.33 g/mol | Dictates precise stoichiometric calculations for molar equivalents during pre-activation, ensuring optimal reaction kinetics. |
| Density | ~1.14 g/cm³ | Influences solvent displacement and mass transfer rates within the microscopic pores of solid-phase resin matrices. |
| Melting Point | 79–86 °C | Defines thermal stability limits; necessitates cold storage (2-8 °C) to prevent premature thermal degradation of the Boc group. |
| Topological Polar Surface Area | 75.6 Ų | Predicts membrane permeability; the relatively low TPSA is critical for designing cell-penetrating peptidomimetics. |
| H-Bond Donors / Acceptors | 2 / 4 | Governs the solvation kinetics in polar aprotic solvents (e.g., DMF, NMP) prior to coupling, preventing aggregation. |
Structural Impact on Peptide Therapeutics
The addition of a single methyl group at the para position of the phenylalanine ring fundamentally alters the molecule's behavior. Mechanistically, this substitution increases the local lipophilicity (LogP) of the peptide, which drives stronger van der Waals interactions within the hydrophobic binding pockets of target receptors. Furthermore, the expanded steric volume restricts the rotational freedom of the peptide backbone, pre-organizing the conformation and reducing the entropic penalty upon target binding.
Mechanistic impact of the para-methyl substitution on peptide binding affinity.
Self-Validating Experimental Protocol: SPPS Integration
To ensure absolute trustworthiness in peptide synthesis, every protocol must be a self-validating system. The following methodology details the high-efficiency coupling of Boc-Phe(4-Me)-OH, integrating causality and real-time validation checkpoints.
Workflow for incorporating Boc-Phe(4-Me)-OH via Solid-Phase Peptide Synthesis.
Step-by-Step Methodology:
Step 1: Resin Matrix Expansion (Swelling)
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Action: Suspend the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
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Causality: The polymer backbone exists in a collapsed state when dry. Solvation expands the pores, dramatically increasing the diffusion rate of the bulky Boc-Phe(4-Me)-OH molecule to the reactive amine sites.
Step 2: N-Terminal Deprotection
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Action: Treat the resin with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 20 minutes, followed by extensive washing.
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Causality: Acidolysis cleaves the existing Boc protecting group, generating a highly reactive carbocation that is scavenged by the solvent, exposing the free primary amine for the subsequent nucleophilic attack.
Step 3: Pre-Activation Kinetics
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Action: Dissolve 3.0 equivalents of Boc-Phe(4-Me)-OH and 2.9 equivalents of HBTU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 3 minutes before adding to the resin.
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Causality: The carboxylic acid of Boc-Phe(4-Me)-OH is relatively unreactive. HBTU rapidly converts it into an active OBt ester. Using a slight deficit of HBTU (2.9 eq) prevents the capping of the resin's free amines by unreacted coupling reagent.
Step 4: Nucleophilic Acylation (Coupling)
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Action: Transfer the pre-activated solution to the resin and agitate for 60 minutes at room temperature.
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Causality: The exposed primary amine on the resin acts as a nucleophile, attacking the electrophilic carbonyl carbon of the active ester. The para-methyl group introduces minor steric hindrance, necessitating the full 60-minute reaction time to reach thermodynamic completion.
Step 5: Self-Validation (The Kaiser Test)
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Action: Extract a few resin beads, wash with ethanol, and add ninhydrin reagents. Heat at 100°C for 3 minutes.
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Causality & Validation: This is a critical self-validating checkpoint. Ninhydrin reacts with any uncoupled primary amines to form a deep blue complex. A yellow/colorless result definitively proves that the coupling of Boc-Phe(4-Me)-OH has reached >99% completion. If blue, the protocol dictates an immediate re-coupling to prevent deletion sequences.
Step 6: Final Cleavage and LC-MS Validation
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Action: Cleave the peptide from the resin using anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole). Analyze the crude precipitate via LC-MS.
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Causality & Validation: HF removes all side-chain protecting groups and severs the peptide-resin anchor. The self-validating nature of LC-MS provides orthogonal confirmation: the mass spectrum definitively verifies the incorporation of the 4-methylphenylalanine residue by identifying the exact expected mass shift (+161.08 Da for the incorporated residue) compared to canonical phenylalanine.
References
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PubChem Compound Summary for CID 2761472, N-Boc-4-Methyl-L-phenylalanine . National Center for Biotechnology Information. Available at:[Link]
Sources
- 2. N-Boc-4-Methyl-L-phenylalanine | C15H21NO4 | CID 2761472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Boc-4-methyl-D-phenylalanine | 80102-27-8 [sigmaaldrich.com]
- 5. CAS Number List - 1 - Page 70901 - Chemicalbook [amp.chemicalbook.com]
- 6. 80102-26-7|Boc-L-4-Methylphenylalanine: In Stock [parkwayscientific.com]
